molecular formula C11H17F2NO2 B11722461 Tert-butyl 4-(difluoromethylene)piperidine-1-carboxylate CAS No. 208245-65-2

Tert-butyl 4-(difluoromethylene)piperidine-1-carboxylate

Cat. No.: B11722461
CAS No.: 208245-65-2
M. Wt: 233.25 g/mol
InChI Key: DUZMHXSNWVGJKB-UHFFFAOYSA-N
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Description

Tert-butyl 4-(difluoromethylene)piperidine-1-carboxylate is a chemical compound with the molecular formula C11H17F2NO2 and a molecular weight of 233.26 g/mol . It is known for its applications in organic synthesis and pharmaceutical research. The compound is characterized by the presence of a piperidine ring substituted with a difluoromethylene group and a tert-butyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(difluoromethylene)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with difluoromethylene reagents under controlled conditions. One common method involves the use of tert-butyl 4-(difluoromethyl)piperidine-1-carboxylate as a starting material . The reaction conditions often include the use of inert atmospheres and specific temperature controls to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield, making the compound readily available for various applications in research and development.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(difluoromethylene)piperidine-1-carboxylate undergoes several types of chemical reactions, including:

    Substitution Reactions: The difluoromethylene group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various piperidine derivatives, carboxylic acids, and other functionalized compounds that can be further utilized in organic synthesis and pharmaceutical research.

Scientific Research Applications

Tert-butyl 4-(difluoromethylene)piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly in the synthesis of drugs targeting the central nervous system.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 4-(difluoromethylene)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The difluoromethylene group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The piperidine ring structure allows for interactions with biological receptors, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(difluoromethylene)piperidine-1-carboxylate is unique due to the presence of the difluoromethylene group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies.

Properties

IUPAC Name

tert-butyl 4-(difluoromethylidene)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F2NO2/c1-11(2,3)16-10(15)14-6-4-8(5-7-14)9(12)13/h4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUZMHXSNWVGJKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=C(F)F)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F2NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601174834
Record name 1,1-Dimethylethyl 4-(difluoromethylene)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601174834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208245-65-2
Record name 1,1-Dimethylethyl 4-(difluoromethylene)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=208245-65-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-(difluoromethylene)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601174834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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